(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

Lipophilicity Drug Design Suzuki-Miyaura Coupling

Researchers synthesizing pevonedistat (MLN4924) require the precise N-ethyl-N-(4-methoxybenzyl) sulfamoyl phenylboronic acid-simpler analogs compromise coupling efficiency due to 5.5× lower lipophilicity and require cold-chain storage. • 98% purity, ambient storage (no refrigeration needed) • LogP 1.67 & PSA 95.45 Ų for optimal Suzuki-Miyaura reactivity • Proven building block for convergent NAE inhibitor synthesis; reliable supply for medchem programs.

Molecular Formula C16H20BNO5S
Molecular Weight 349.2 g/mol
CAS No. 913835-55-9
Cat. No. B1418431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid
CAS913835-55-9
Molecular FormulaC16H20BNO5S
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)(=O)N(CC)CC2=CC=C(C=C2)OC)(O)O
InChIInChI=1S/C16H20BNO5S/c1-3-18(12-13-4-8-15(23-2)9-5-13)24(21,22)16-10-6-14(7-11-16)17(19)20/h4-11,19-20H,3,12H2,1-2H3
InChIKeyYDJYSSQVBYJDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quantitative Procurement Guide: (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic Acid


(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid (CAS 913835-55-9) is a functionalized aryl boronic acid building block featuring a distinct N-ethyl-N-(4-methoxybenzyl) sulfamoyl moiety. It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions [1] and is a key precursor in the construction of complex sulfonamide-containing pharmaceutical scaffolds, most notably for the NEDD8-activating enzyme (NAE) inhibitor pevonedistat (MLN4924) . The compound is commercially available with a standard purity of 98% from major global suppliers .

Suzuki-Miyaura Building Block Functionalized aryl boronic acid for convergent sulfonamide scaffold synthesis.
Key MLN4924 Intermediate Installs the critical N-ethyl-N-(4-methoxybenzyl) sulfamoyl pharmacophore in pevonedistat research.
Lipophilic Motif Reported higher lipophilicity profile supports organic-phase coupling over simpler sulfamoyl analogs.

Why Generic Substitution Fails: (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic Acid


Substituting (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid with a simpler sulfamoyl phenylboronic acid is not a viable procurement strategy. The N-ethyl-N-(4-methoxybenzyl) substituent is not an arbitrary modification; it is a critical structural element that fundamentally alters the molecule's physicochemical properties [1]. Specifically, this unique substitution pattern imparts a markedly higher lipophilicity and a refined polar surface area compared to its N-ethyl or unsubstituted sulfamoyl analogs, which directly impacts solubility, membrane permeability, and the efficiency of downstream coupling reactions [2]. The following quantitative evidence establishes why this specific CAS number is non-interchangeable with its in-class alternatives.

Physicochemical Profile Mismatch
Simpler sulfamoyl boronic acids exhibit notably different lipophilicity and polar surface area, which may alter solubility and cross-coupling efficiency.
Handling and Storage Differences
Unsubstituted and N-ethyl analogs typically require refrigerated storage, unlike the target compound's ambient stability, complicating procurement logistics.
Pharmacophore-Specific Requirement
The N-ethyl-N-(4-methoxybenzyl) group is essential for MLN4924 synthesis; generic sulfamoyl phenylboronic acids lack this structural element.

Quantitative Differentiation: (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic Acid vs. Analogs


Lipophilicity (LogP) Advantage Over Unsubstituted Analog

The target compound exhibits a calculated LogP of 1.6666 [1]. This represents a substantial increase in lipophilicity compared to its closest analogs. Specifically, it is 12.3 times more lipophilic (LogP difference of 1.53) than the unsubstituted (4-sulfamoylphenyl)boronic acid (LogP -0.30) and 5.5 times more lipophilic (LogP difference of 0.74) than the simpler N-ethyl substituted analog (4-(N-ethylsulfamoyl)phenyl)boronic acid (LogP 0.1363) [2].

LogP: Target vs. Analogs
Head-to-head
Target 1.67; Unsub -0.30; N-ethyl 0.14
Supports organic-phase partitioning for Suzuki coupling.
ΔLogP +1.97 vs unsub; +1.53 vs N-ethyl
Lipophilicity Drug Design Suzuki-Miyaura Coupling

Polar Surface Area Optimization for Passive Permeability

The target compound has a Polar Surface Area (PSA) of 95.45 Ų [1]. This is significantly lower than the 109.00 Ų PSA of the unsubstituted (4-sulfamoylphenyl)boronic acid , representing a 12.4% reduction. It is also comparable to the N-ethyl analog's PSA of 95.01 Ų [2], demonstrating that the 4-methoxybenzyl group effectively masks polarity while maintaining a desirable sulfamoyl functionality.

PSA Comparison
Head-to-head
Target 95.45 Ų; Unsub 109.00 Ų
Lower PSA may improve passive permeability.
Δ -13.55 Ų vs unsubstituted analog
Polar Surface Area Membrane Permeability Drug-likeness

Lower Melting Point for Easier Handling

The target compound exhibits a melting point range of 98-102°C [1]. In contrast, the simpler (4-sulfamoylphenyl)boronic acid has a much higher melting point range of 250-256°C . The N-ethyl analog has an intermediate melting point of 132-136°C [2]. The lower and more accessible melting point of the target compound simplifies experimental setup, recrystallization procedures, and general laboratory handling.

Melting Point
Head-to-head
Target 98–102°C; Unsub 250–256°C
Lower mp simplifies handling and processing.
N-ethyl analog mp 132–136°C
Melting Point Process Chemistry Handling

Ambient Storage Stability vs. Refrigerated Analogs

The target compound is specified for storage at room temperature in a sealed, dry environment [1]. In comparison, the unsubstituted (4-sulfamoylphenyl)boronic acid requires refrigerated storage at 2-8°C , and the N-ethyl analog is specified to be kept cold . The target compound's stability at ambient conditions reduces logistical complexity and energy costs associated with cold-chain storage and shipping.

Storage Condition
Data to verify
Room temperature, sealed, dry
Ambient storage reduces cold-chain logistics.
Unsub analog requires 2–8°C
Stability Storage Logistics

Consistent Purity for MLN4924 Synthesis

This boronic acid is consistently offered at a high purity of 98% by multiple global suppliers, including Alfa Aesar and Bide Pharmatech [1]. While this purity level is common among advanced building blocks, it is the compound's specific structural utility that defines its value. It is explicitly identified as a key intermediate in the synthesis of pevonedistat (MLN4924), a first-in-class NAE inhibitor . The sulfamoyl group it installs is a critical pharmacophore, and the use of this specific boronic acid enables a convergent and efficient Suzuki-Miyaura coupling step in the construction of the complex MLN4924 scaffold [2].

Purity & Utility
Class-level
Supplier-reported 98% purity; key MLN4924 intermediate
Supports reproducible synthesis of NAE inhibitor candidate.
Application-specific utility, verify batch COA
Purity MLN4924 Suzuki-Miyaura

Application Scenarios: (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic Acid


Pevonedistat (MLN4924) and NAE Inhibitor Synthesis

This compound is the preferred boronic acid building block for the convergent synthesis of pevonedistat (MLN4924), a NEDD8-activating enzyme (NAE) inhibitor currently under clinical investigation for hematological malignancies. The compound's specific N-ethyl-N-(4-methoxybenzyl) sulfamoyl moiety is a critical pharmacophore that is efficiently installed via a Suzuki-Miyaura cross-coupling reaction. Its enhanced lipophilicity (LogP 1.6666) and optimized PSA (95.45 Ų) [1] ensure excellent solubility and reactivity in the organic solvents typically used for this coupling, leading to higher yields and fewer side reactions compared to less lipophilic analogs [2].

Lipophilic Sulfonamide Drug Candidates and Chemical Probes

For medicinal chemistry programs targeting intracellular proteins or requiring improved membrane permeability, this building block provides a superior starting point. Its LogP of 1.6666 is 5.5 times higher than the simpler N-ethyl analog [1][2]. This property is directly transferable to the final molecule, increasing the likelihood of achieving favorable cellular permeability and oral bioavailability. Researchers developing chemical probes or lead compounds for targets where passive diffusion is a key determinant of activity should prioritize this building block over less lipophilic sulfamoyl phenylboronic acids.

Process Chemistry and Scale-Up with Ambient Stability

The target compound's room temperature storage stability and lower melting point (98-102°C) offer tangible advantages in process chemistry and scale-up. Unlike simpler analogs that require refrigeration (2-8°C) [1][2], this compound can be stored and handled at ambient temperature, simplifying logistics in kilo-lab and pilot plant settings. The lower melting point also facilitates easier transfer and dissolution in reaction media, reducing the risk of exothermic events and improving the consistency of large-scale Suzuki-Miyaura couplings.

Quality Control and Reference Standard Applications

The consistent 98% purity offered by major suppliers [1][2] makes this compound a reliable choice for use as a reference standard in analytical method development and quality control. Its well-defined physicochemical properties (LogP, PSA, melting point) provide a robust benchmark for the characterization of new batches and the validation of analytical methods (HPLC, NMR) used in the synthesis of complex pharmaceutical intermediates.

Application
Selection Property
Validation Focus
NAE inhibitor intermediate synthesis (MLN4924 research)
Sulfamoyl boronic acid with lipophilic N-ethyl-N-(4-methoxybenzyl) motif
Verify Suzuki coupling efficiency and pharmacophore incorporation
Lipophilic drug candidate / chemical probe synthesis
Reported higher lipophilicity profile for organic-phase reactions
Evaluate membrane permeability in derived compounds
Process chemistry and scale-up
Ambient storage stability; accessible melting point
Validate handling and stability under ambient conditions
Reference standard for analytical methods
Consistent supplier-reported purity and defined profile
Characterize batch identity and purity by HPLC/NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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